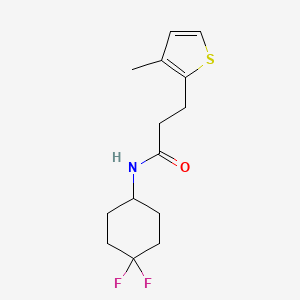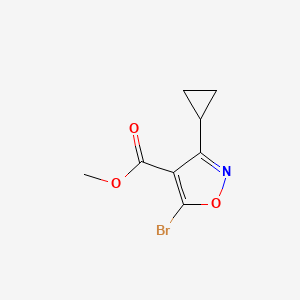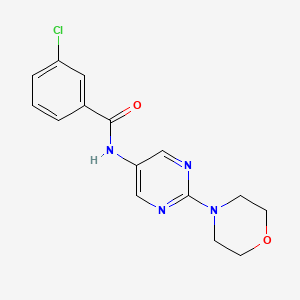
2,3-Dichloro-6,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacology
2,3-Dichloro-6,7-dimethoxyquinoline: is a compound of interest in pharmacology due to its structural similarity to quinoline derivatives, which are known for their therapeutic potential. Quinoline derivatives have been utilized in developing antimalarial, antimicrobial, and anticancer agents . They are also known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .
Organic Synthesis
In organic synthesis, 2,3-Dichloro-6,7-dimethoxyquinoline can serve as a precursor or intermediate for synthesizing various bioactive molecules. Its chloro and methoxy groups make it a versatile starting material for nucleophilic substitution reactions, which are fundamental in building complex organic compounds .
Material Science
This compound’s potential in material science stems from its ability to act as a building block for organic compounds with specific electronic properties. These properties are essential for developing new materials for electronics and photonics .
Analytical Chemistry
2,3-Dichloro-6,7-dimethoxyquinoline: may be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its distinct spectroscopic properties can aid in the analysis of complex mixtures or in the development of new analytical methods .
Biochemistry
In biochemistry, derivatives of 2,3-Dichloro-6,7-dimethoxyquinoline have been identified as inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation . This highlights its potential in studying and modulating epigenetic mechanisms.
Environmental Science
The environmental applications of 2,3-Dichloro-6,7-dimethoxyquinoline could include its use as a model compound to study the environmental fate of chlorinated organic compounds. Understanding its degradation pathways can help assess the environmental impact of similar compounds .
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as inhibitors of g9a, a histone lysine methyltransferase (hkmt) .
Mode of Action
It is known that quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (ddq) commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Pharmacokinetics
The molecular weight of the compound is 259.089 , which could potentially influence its pharmacokinetic properties.
特性
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-9-4-6-3-7(12)11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDKGNSOOWOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=N2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2954676.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2954677.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)

![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)
